alpha-Phthalimidopropiophenone

Descripción general

Descripción

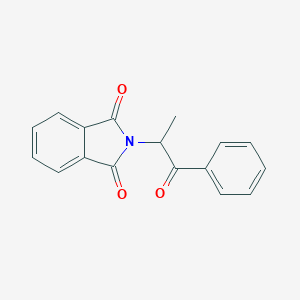

Alpha-phthalimidopropiophenone (CAS: 19437-20-8) is a synthetic cathinone derivative with the molecular formula C₁₇H₁₃NO₃ . Structurally, it consists of a propiophenone backbone modified by a phthalimide group at the alpha position. This compound first gained attention in forensic contexts when it was identified in capsules sold by the Israel-based online vendor "Neorganics" in 2007, alongside other controlled substance analogues like 4-methylmethcathinone and 2-fluoromethamphetamine . Its synthesis likely involves introducing a phthalimide moiety during the alkylation of propiophenone precursors, though detailed synthetic pathways remain scarce in public literature.

Métodos De Preparación

α-Ftalimidopropiofenona se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de propiofenona con anhídrido ftálico en presencia de una base como el hidróxido de sodio . La reacción normalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante recristalización.

En la producción industrial, la preparación de α-Ftalimidopropiofenona puede implicar procesos de síntesis continuos para asegurar un alto rendimiento y pureza. El uso de solventes reciclables y técnicas de purificación eficientes se utilizan a menudo para reducir los costos y el impacto ambiental .

Análisis De Reacciones Químicas

α-Ftalimidopropiofenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas o alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Forensic Applications

1. Identification in Seized Materials

α-PPP has been identified in various seized drug samples, raising concerns about its abuse potential. Forensic laboratories utilize gas chromatography-mass spectrometry (GC-MS) techniques to detect α-PPP among other synthetic cathinones in biological samples. A study highlighted the successful identification of α-PPP in white capsule pills, indicating its presence alongside other controlled substances like 4-methylmethcathinone and N-ethylcathinone .

2. Analytical Methods

The analytical methods for α-PPP include:

- GC-MS : Widely used for qualitative and quantitative analysis of drugs.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for separating complex mixtures and detecting low concentrations of substances.

These methods have been standardized in forensic protocols, ensuring accurate identification and quantification of α-PPP in various samples .

Pharmacological Research

1. Psychoactive Effects

Research into the pharmacological effects of α-PPP indicates that it exhibits stimulant properties similar to other cathinones. Studies have shown that α-PPP can increase dopamine levels in the brain, contributing to its euphoric effects. This has implications for understanding its potential for addiction and abuse .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of α-PPP. These studies often involve animal models to assess acute and chronic toxicity, providing insights into the potential health risks associated with its use.

Case Study 1: Detection in Clinical Samples

A clinical study analyzed urine samples from patients suspected of using synthetic cathinones. The findings confirmed the presence of α-PPP using advanced LC-MS techniques, demonstrating its relevance in clinical toxicology .

Case Study 2: Regulatory Implications

In South Australia, the detection of α-PPP in capsule forms raised regulatory questions regarding its legal status. The analysis highlighted the need for updated legislation to address emerging psychoactive substances .

Data Tables

| Application Area | Method Used | Findings |

|---|---|---|

| Forensic Identification | GC-MS | Detected in seized capsules alongside other drugs |

| Pharmacological Research | Animal Studies | Increased dopamine levels observed |

| Toxicology | LC-MS | Acute toxicity evaluated; potential health risks noted |

Mecanismo De Acción

Se cree que α-Ftalimidopropiofenona actúa como un profármaco para la catinona. Cuando se ingiere, se somete a transformaciones metabólicas, incluyendo la hidroxilación y la deshidrogenación, para formar catinona . La catinona luego ejerce sus efectos al aumentar la liberación de neurotransmisores como la dopamina y la noradrenalina en el cerebro, lo que lleva a efectos estimulantes .

Comparación Con Compuestos Similares

Alpha-phthalimidopropiophenone belongs to the broader class of synthetic cathinones and phenylalkylamine derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Chemical Properties

Key Differences :

- This compound is distinguished by its bulky phthalimide group, which may reduce blood-brain barrier penetration compared to smaller substituents (e.g., methyl or fluorine) in other compounds .

- 4-Methylmethcathinone and N-ethylcathinone are β-keto amphetamines, enhancing their polarity and metabolic stability compared to non-keto analogues like 2-fluoromethamphetamine .

Pharmacological and Toxicological Profiles

Notable Gaps:

- This compound’s effects are inferred from structural analogs, whereas other compounds have well-documented clinical and preclinical data. For example, 4-methylmethcathinone induces hyperthermia and locomotor stimulation in rodents , while 2-fluoromethamphetamine shows potent cardiovascular effects .

Legal and Analytical Considerations

Key Points :

- This compound’s phthalimide group complicates its classification under analogue legislation, which often focuses on structural "minor modifications" .

- Analytical differentiation relies on detecting the phthalimide moiety via IR or mass spectrometry, whereas other compounds are identified by halogen or alkyl substituents .

Actividad Biológica

Alpha-Phthalimidopropiophenone (α-PP) is a synthetic compound that has garnered attention due to its potential pharmacological effects and its classification as a prodrug for cathinone derivatives. This article explores the biological activity of α-PP, focusing on its pharmacodynamics, toxicology, and relevant case studies.

Chemical Structure and Properties

This compound is a phthalimide derivative characterized by the following chemical structure:

This compound is often synthesized as an intermediate in the production of various psychoactive substances, particularly those related to the cathinone class.

While α-PP itself is not classified as a direct stimulant, it is believed to act as a prodrug . Upon ingestion, it may undergo metabolic conversion to form active cathinone derivatives. The proposed metabolic pathway involves:

- Hydroxylation of the phthalimide ring.

- Dehydrogenation to yield a lactam.

- Double dealkylation resulting in the formation of primary amine cathinones.

This metabolic conversion suggests that α-PP could contribute to stimulant effects similar to those observed with other cathinones, although the extent and speed of this process in humans remain unclear .

In Vitro Studies

Research indicates that α-PP exhibits significant activity at various monoamine transporters:

- Dopamine Transporter (DAT) : Inhibits dopamine reuptake, which could lead to increased dopaminergic signaling.

- Norepinephrine Transporter (NET) : Similar inhibition effects have been noted, suggesting potential sympathomimetic properties.

- Serotonin Transporter (SERT) : Limited activity compared to DAT and NET but still relevant for understanding its psychoactive profile .

The following table summarizes the inhibitory potency of α-PP against these transporters based on existing studies:

| Transporter | IC₅₀ (nM) | Activity |

|---|---|---|

| DAT | <100 | High |

| NET | <100 | High |

| SERT | >1000 | Low |

These findings indicate that α-PP may produce effects similar to those of amphetamines and MDMA, which are known for their stimulant properties .

In Vivo Studies

In animal models, particularly rats, α-PP has demonstrated amphetamine-like behavioral activity . This includes increased locomotion and stereotypic behaviors typically associated with stimulant use. Such behavioral profiles suggest that α-PP may enhance neurotransmitter release, particularly dopamine and norepinephrine .

Case Studies and Clinical Observations

Several case studies have documented the effects of α-PP in clinical settings, particularly in emergency departments where patients presented with symptoms consistent with sympathomimetic toxicity. Common clinical manifestations include:

- Agitation

- Tachycardia

- Hypertension

- Hallucinations

A notable case involved four capsules containing α-PP among other substances, leading to significant clinical presentations that required medical intervention .

Toxicology and Safety Profile

The safety profile of α-PP remains under-researched. However, its classification as a controlled substance analogue raises concerns regarding potential misuse and toxicity. Reports indicate that users may experience prolonged psychoactive effects lasting several hours, with risks of addiction and severe psychological disturbances .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for alpha-phthalimidopropiophenone, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between phthalic anhydride and propiophenone derivatives. Key steps include controlling reaction temperature (e.g., 80–100°C) and using anhydrous solvents to minimize hydrolysis. Purification via recrystallization in ethanol or acetone is critical, with purity assessed using HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound in forensic or pharmacological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS parameters: DB-5MS column, 70 eV ionization, and splitless injection. For NMR, H and C spectra in CDCl resolve aromatic protons (δ 7.8–8.2 ppm) and ketone groups (δ 200–210 ppm) .

Q. How does this compound interact with monoamine transporters in preliminary pharmacological assays?

- Methodological Answer : Radioligand binding assays (e.g., H-dopamine uptake inhibition in HEK-293 cells transfected with DAT/SERT) are used. EC values should be compared with positive controls (e.g., bupropion) to assess potency. Dose-response curves require triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from interspecies cytochrome P450 variability. A tiered approach is recommended:

In vitro : Human liver microsome assays with CYP2D6/3A4 inhibitors.

In vivo : Cross-validate using murine models with hepatic CYP induction.

Metabolite identification via LC-QTOF-MS with isotopic pattern filtering reduces false positives .

Q. What experimental design considerations are critical for comparative studies of this compound and its cathinone analogs?

- Methodological Answer :

- Structural analogs : Include 4-methylmethcathinone and N-ethylcathinone as controls.

- Variables : LogP, plasma protein binding, and BBB permeability (calculated via PAMPA assays).

- Statistical rigor : Multivariate ANOVA to account for batch effects in receptor affinity data .

Q. How does pH stability impact the storage and bioactivity of this compound in long-term pharmacological studies?

- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 6 months. Monitor degradation via UV-Vis (λ~254 nm) and bioactivity retention in cell-based assays. Buffered solutions (pH 5–7) minimize hydrolysis, with argon-purged vials reducing oxidative degradation .

Q. What strategies mitigate false positives in forensic identification of this compound when using immunoassay screening kits?

- Methodological Answer : Cross-reactivity studies with structurally similar compounds (e.g., phenethylamines) are essential. Confirmatory LC-MS/MS methods should employ MRM transitions for m/z 294→105 (quantifier) and 294→77 (qualifier). Thresholds for positivity: signal-to-noise ratio ≥10:1 .

Q. Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

- Methodological Answer : Implement a centralized synthesis protocol with strict QC/QA documentation. Share raw NMR/GC-MS data via repositories (e.g., Zenodo) for peer validation. Use interlaboratory round-robin tests to harmonize analytical thresholds .

Q. What statistical frameworks are appropriate for reconciling conflicting dose-response data in neurotoxicity studies?

- Methodological Answer : Bayesian hierarchical modeling accommodates variability across studies. Priors should incorporate historical data on cathinone neurotoxicity (e.g., ROS production in SH-SY5Y cells). Sensitivity analysis identifies outliers due to methodological divergence (e.g., serum-free vs. serum-containing media) .

Q. Ethical & Regulatory Considerations

Q. What ethical safeguards are required when studying this compound’s psychoactive effects in animal models?

Propiedades

IUPAC Name |

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKGWHINGNHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334107 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-20-8 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phthalimidopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19437-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHTHALIMIDOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U6W3UB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.